molecular formula C12H14O3 B1621260 6-Hydroxy-1-phenylhexane-1,3-dione CAS No. 23894-54-4

6-Hydroxy-1-phenylhexane-1,3-dione

Cat. No. B1621260
CAS RN: 23894-54-4
M. Wt: 206.24 g/mol
InChI Key: ABRRTHDEPSSYPT-UHFFFAOYSA-N
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Description

6-Hydroxy-1-phenylhexane-1,3-dione is a chemical compound with the molecular formula C12H14O3 . It is also known as 6-hydroxy-1-phenyl-1,3-hexanedione . This compound has a molecular weight of 206.24 g/mol . It is used in laboratory research and synthesis of other substances .


Synthesis Analysis

The synthesis of 6-Hydroxy-1-phenylhexane-1,3-dione can be achieved through various methods. One common approach is the Thiele-Winter acetoxylation , which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives, which are subsequently oxidized to the desired hydroxyquinone compounds.


Molecular Structure Analysis

The IUPAC name for this compound is 6-hydroxy-1-phenyl-1,3-hexanedione . Its InChI code is 1S/C12H14O3/c13-8-4-7-11(14)9-12(15)10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2 . The compound has a molecular weight of 206.24 g/mol .

Scientific Research Applications

Electrochemical Applications

One study utilized a derivative, 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This work emphasizes the material's role in the selective detection of copper ions, showcasing its potential in environmental monitoring and metallurgical process control (Kopylovich, Mahmudov, & Pombeiro, 2011).

Photoluminescent Materials

Another research avenue explores the use of similar compounds for photoluminescent applications. A study on the synthesis and crystal structure of dimeric 1-hydroxyhexane-2,3-dione, a model acireductone, revealed its application in designing materials with specific optical properties. This compound crystallizes as a stable dimer with potential uses in photoluminescent devices and sensors (Trzewik et al., 2016).

Organic Solar Cells

Further, derivatives of 6-Hydroxy-1-phenylhexane-1,3-dione have been explored for their use in organic solar cells. A bifluorenylidene-functionalized, H-shaped small molecular non-fullerene electron acceptor demonstrated promising efficiency in solar cells, highlighting the compound's relevance in renewable energy technologies (Gupta et al., 2017).

Luminescent Langmuir–Blodgett Films

The synthesis and characterization of new amphiphilic Eu3+ β-diketonate complexes, incorporating long carbon chains, have shown significant potential in forming thin luminescent films. These films exhibit strong photoluminescence, making them suitable for electronic applications, including light-emitting diodes (LEDs) and optical sensors (Gomes et al., 2008).

Molecular Engineering for Improved Photovoltaic Properties

Molecular engineering of cyanopyrid-2,6-dione functionality led to the development of a novel small molecule electron donor with improved optoelectronic and photovoltaic properties. This research underscores the versatility of 6-Hydroxy-1-phenylhexane-1,3-dione derivatives in enhancing the performance of photovoltaic devices (Hundal et al., 2019).

Safety And Hazards

Please handle this compound with care and follow safety precautions .

properties

IUPAC Name

6-hydroxy-1-phenylhexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-8-4-7-11(14)9-12(15)10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRRTHDEPSSYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376905
Record name 6-hydroxy-1-phenylhexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-1-phenylhexane-1,3-dione

CAS RN

23894-54-4
Record name 6-hydroxy-1-phenylhexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

60.0 g of acetophenone, 47.4 g of butyrolactone and 99.0 g of sodium methylate (30% solution in methanol) are reacted in the same manner as described in Example 8. After working up as described in Example 8, the product precipitates from the mother solution after several hours. The precipitate is isolated by filtration, washed with water and dried to constant weight under vacuum at ca. 30° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
47.4 g
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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